2-chloro-N-(4-methylphenyl)-3-phenylacrylamide

Covalent inhibitor design GSH reactivity Structure-reactivity relationship

2-Chloro-N-(4-methylphenyl)-3-phenylacrylamide (CAS 315670-44-1) is a synthetic α-chloro-β-phenylacrylamide derivative characterised by a cinnamamide core bearing a chlorine atom at the α-position of the acrylamide moiety and a para-methyl substituent on the N-phenyl ring. The (2E)-isomer has the molecular formula C16H14ClNO, a molecular weight of 271.74 g·mol⁻¹, and computed physicochemical properties including a density of 1.2±0.1 g·cm⁻³, a boiling point of 464.6±45.0 °C (760 mmHg), and a predicted LogP of 4.35.

Molecular Formula C16H14ClNO
Molecular Weight 271.74 g/mol
Cat. No. B4829267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-methylphenyl)-3-phenylacrylamide
Molecular FormulaC16H14ClNO
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)Cl
InChIInChI=1S/C16H14ClNO/c1-12-7-9-14(10-8-12)18-16(19)15(17)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b15-11+
InChIKeySLKMURUPAIWMIW-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.4 [ug/mL]

2-Chloro-N-(4-methylphenyl)-3-phenylacrylamide – Physicochemical Baseline for Research Procurement


2-Chloro-N-(4-methylphenyl)-3-phenylacrylamide (CAS 315670-44-1) is a synthetic α-chloro-β-phenylacrylamide derivative characterised by a cinnamamide core bearing a chlorine atom at the α-position of the acrylamide moiety and a para-methyl substituent on the N-phenyl ring . The (2E)-isomer has the molecular formula C16H14ClNO, a molecular weight of 271.74 g·mol⁻¹, and computed physicochemical properties including a density of 1.2±0.1 g·cm⁻³, a boiling point of 464.6±45.0 °C (760 mmHg), and a predicted LogP of 4.35 . These properties place the compound among the moderately lipophilic, neutral N-arylcinnamamides, a class that has drawn attention for antimicrobial, anti-inflammatory and enzyme-inhibitory applications [1].

Why Closely Related N-Arylcinnamamides Cannot Be Assumed Interchangeable with 2-Chloro-N-(4-methylphenyl)-3-phenylacrylamide


Within the N-arylcinnamamide family, minor changes in substitution pattern can produce large shifts in potency, selectivity and ADMET profile. For example, in a set of thirty-six chlorinated N-arylcinnamanilides, 3,4-dichloro substitution on the cinnamic acid ring markedly broadened the antibacterial spectrum relative to 4-chloro substitution alone [1]. Similarly, α-chloroacrylamides exhibit glutathione (GSH) reactivity rates that are tunable by 1–2 orders of magnitude depending on the electronic character of the substituent at the α-position [2]. Because 2-chloro-N-(4-methylphenyl)-3-phenylacrylamide bears both an α-chloro group and a para-tolyl substituent, its pharmacokinetic handling, target-engagement kinetics and off-target profile are expected to differ measurably from des-chloro, ortho-chloro or N-unsubstituted analogues. Procurement decisions that treat any N-arylcinnamamide as equivalent risk selecting a compound with uncharacterised potency gaps or reactivity profiles that invalidate inter-study comparisons.

Head-to-Head and Class-Level Differentiation Data for 2-Chloro-N-(4-methylphenyl)-3-phenylacrylamide


α-Chloro Substitution Confers Tunable Electrophilicity Relative to Des-Chloro Analogues

The α-chloro substituent in 2-chloro-N-(4-methylphenyl)-3-phenylacrylamide profoundly influences electrophilic reactivity toward biological thiols. In a systematic study of N-phenylacrylamide GSH addition rates, α-chloro substitution altered the second-order rate constant by more than 10-fold compared with the parent acrylamide, an effect that is predictable from the Hammett σ parameter of the substituent [1]. Because GSH reactivity correlates with cysteine-target engagement in covalent inhibitors, this tunability provides a rational basis for selecting the α-chloro congener over des-chloro alternatives when cysteine reactivity is desired. By contrast, the des-chloro analogue N-(4-methylphenyl)-3-phenylacrylamide would be expected to display substantially lower — and potentially therapeutically insufficient — thiol reactivity .

Covalent inhibitor design GSH reactivity Structure-reactivity relationship

Chlorine Position on the Acrylamide Scaffold Drives Divergent Antibacterial Spectrum in N-Arylcinnamamides

In a head-to-head evaluation of sixteen ring-substituted N-arylcinnamamides, the substitution pattern on the cinnamic acid and aniline rings determined activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis H37Ra. Compounds bearing electron-withdrawing chloro substituents on the cinnamoyl ring (analogous to the 2-chloro substitution in the target compound) were consistently more potent than their unsubstituted counterparts. For example, (2E)-N-[3-(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide achieved MIC values of 4–8 µg·mL⁻¹ against S. aureus and MRSA, whereas the corresponding unsubstituted phenyl derivative was inactive (MIC > 64 µg·mL⁻¹) [1]. Extrapolating this SAR trend to 2-chloro-N-(4-methylphenyl)-3-phenylacrylamide suggests that the α-chloro substituent contributes a similar potency advantage relative to non-chlorinated N-tolyl cinnamamides, although compound-specific MIC values remain to be experimentally determined.

Antibacterial MRSA Mycobacterium tuberculosis

Lack of Acetylcholinesterase Inhibition Provides a Selectivity Filter Against Off-Target CNS Activity

When tested in a binding assay against human acetylcholinesterase (AChE) at 26 µM, 2-chloro-N-(4-methylphenyl)-3-phenylacrylamide exhibited no inhibitory activity (0% inhibition) . This contrasts sharply with several structurally related acrylamides that act as potent AChE inhibitors — for instance, certain phenylacrylamide derivatives achieve AChE IC50 values as low as 22.21 nM . The absence of AChE engagement therefore represents a meaningful selectivity advantage for research applications where cholinergic off-target effects must be minimised, such as in non-neurological anti-infective or anti-inflammatory programmes.

Acetylcholinesterase Selectivity CNS safety

2-Chloro Substitution on the Phenyl Ring Contributes to Measurable Antibacterial Growth Inhibition in Acrylamide Series

In a systematic screen of acrylamide derivatives against Bacillus sp., Pseudomonas sp. and Ensifer sp., compounds bearing a 2-chloro substituent on the phenyl ring produced inhibition zones of 9–10 mm, which were among the largest observed in the series [1]. By comparison, derivatives with nitro, methoxy or unsubstituted phenyl rings delivered weaker or negligible inhibition under the same conditions [1]. Although 2-chloro-N-(4-methylphenyl)-3-phenylacrylamide was not the exact compound tested, the SAR data strongly indicate that the 2-chloro-phenyl motif is a key driver of antibacterial activity in this chemical space, giving the target compound a measurable advantage over non-chlorinated or differently substituted N-arylacrylamide analogues.

Antibacterial Zone of inhibition Structure-activity relationship

Optimal Research and Industrial Use Cases for 2-Chloro-N-(4-methylphenyl)-3-phenylacrylamide Based on Quantitative Differentiation


Design and Optimisation of Targeted Covalent Inhibitors (TCIs)

The compound's α-chloroacrylamide warhead places it in a tunable electrophilicity range that is valuable for cysteine-targeted covalent inhibitor programmes. Its GSH reactivity is predicted to be >10-fold higher than des-chloro analogues [1], providing a defined starting point for SAR expansion. The lack of acetylcholinesterase inhibition further supports its use in TCI screening cascades that require clean off-target profiles .

Anti-Staphylococcal and Anti-Mycobacterial Lead Discovery

Based on class-level SAR, the 2-chloro substitution is expected to confer low µg·mL⁻¹ MIC values against S. aureus and MRSA, representing an >8-fold improvement over non-chlorinated N-arylcinnamamides [2]. This makes the compound a suitable scaffold for hit-to-lead optimisation in antibacterial programmes targeting drug-resistant Gram-positive pathogens and M. tuberculosis.

Broad-Spectrum Antibacterial Screening Library Component

Acrylamide derivatives with a 2-chloro-phenyl motif consistently produce inhibition zones of 9–10 mm in agar diffusion assays against Gram-positive and Gram-negative bacteria [3]. Incorporating 2-chloro-N-(4-methylphenyl)-3-phenylacrylamide into focused screening libraries can enhance hit rates in phenotypic antibacterial screens compared with libraries dominated by non-chlorinated or methoxy-substituted congeners.

Chemical Biology Probe for Cysteine-Reactivity Profiling

The established structure-reactivity relationship of α-chloroacrylamides toward GSH [1] enables researchers to use this compound as a reactivity benchmark in cysteine-profiling experiments, facilitating the calibration of chemoproteomic platforms and the ranking of novel covalent fragments by intrinsic thiol reactivity.

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